Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride
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Overview
Description
Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride is a chemical compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . This compound is known for its unique structure, which includes an imino group attached to a methoxy group and a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride typically involves the reaction of methyl 3-aminobenzoate with methoxyamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoate esters.
Scientific Research Applications
Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride is used in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways, influencing various biochemical processes.
Comparison with Similar Compounds
Methyl 3-aminobenzoate: Similar structure but lacks the imino and methoxy groups.
Methyl 3-(aminomethyl)benzoate hydrochloride: Contains an aminomethyl group instead of the imino(methoxy)methyl group.
Uniqueness: Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H12ClNO3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
methyl 3-(C-methoxycarbonimidoyl)benzoate;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2;/h3-6,11H,1-2H3;1H |
InChI Key |
IILHNVRSXRFFIY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC(=CC=C1)C(=O)OC.Cl |
Origin of Product |
United States |
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